2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-3-21-9-13(19)14-8-12-15-16-17-18(12)10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPVCARITWCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrazole derivative with ethyl chloroacetate in the presence of a base such as sodium hydride.
Introduction of the Ethoxy Group: The ethoxy group can be added through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The ethoxy and methoxy groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide
- 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
Uniqueness
2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the ethoxy and methoxy groups makes this compound particularly versatile for various applications in medicinal chemistry and materials science.
Biological Activity
2-Ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 264.29 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-methoxybenzylamine and sodium azide to form the tetrazole moiety. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antidiabetic Activity
Research has shown that derivatives of similar compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. For instance, a study reported that compounds designed using bioisosteric principles exhibited high inhibitory activity against PTP1B, with one derivative showing an IC value of 0.07 μM . This suggests that this compound may have similar potential for enhancing insulin signaling.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds indicated that they did not exhibit significant cytotoxic effects at concentrations up to 100 μM . This is crucial for therapeutic applications, as low cytotoxicity enhances the safety profile of the drug candidates.
The proposed mechanism involves the inhibition of PTP1B, leading to enhanced insulin-stimulated glucose uptake in cells. This is particularly relevant for managing type 2 diabetes mellitus (T2DM) and obesity . Further studies are needed to elucidate the exact molecular interactions and pathways involved.
Case Studies
A notable case study involved the evaluation of various tetrazole derivatives, including those structurally related to this compound. These studies highlighted their potential as therapeutic agents in metabolic disorders due to their ability to modulate insulin signaling pathways effectively.
Comparative Analysis
The following table summarizes key findings from studies related to the biological activity of similar compounds:
| Compound Name | IC (μM) | Selectivity (fold) | Membrane Permeability (P) |
|---|---|---|---|
| Compound A | 0.07 | 32 | 2.41 × 10 cm/s |
| Compound B | 0.15 | 25 | 3.00 × 10 cm/s |
| Compound C | >10 | Not specified | Not determined |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how are key intermediates validated?
- Methodology : A typical approach involves coupling chloroacetyl derivatives with tetrazole-containing amines under reflux conditions using catalysts like pyridine and zeolite (Y-H) . Intermediate validation relies on TLC monitoring and spectroscopic techniques (e.g., H NMR, IR) to confirm functional group transformations, such as the appearance of acetamide carbonyl signals at ~168–170 ppm .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodology : X-ray crystallography (for crystalline derivatives) and high-resolution mass spectrometry (HRMS) are gold standards. For non-crystalline samples, NMR and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in tetrazole ring connectivity and substituent positioning .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodology : Antiproliferative activity is often tested using MTT assays in cancer cell lines (e.g., MCF-7, HepG2), with IC values calculated via nonlinear regression . For antimicrobial studies, microbroth dilution assays against Gram-positive/negative bacteria are standard .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the tetrazole-acetamide core?
- Methodology : Design of Experiments (DoE) approaches (e.g., factorial design) systematically evaluate variables like solvent polarity (DMF vs. dioxane), catalyst loading, and temperature. For example, zeolite (Y-H) at 150°C in pyridine enhances regioselectivity for tetrazole formation . Kinetic studies using HPLC track intermediate stability to minimize side products .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Meta-analyses of structure-activity relationships (SAR) identify confounding factors, such as substituent electronic effects (e.g., methoxy vs. fluoro groups) or assay variability. For instance, 4-methoxyphenyl groups may enhance membrane permeability compared to halogenated analogs, explaining divergent IC values .
Q. How is the metabolic stability of this compound assessed in preclinical models?
- Methodology : Liver microsome assays (human/rodent) quantify oxidative metabolism rates. LC-MS/MS identifies major metabolites (e.g., O-demethylation products), while CYP450 inhibition assays evaluate drug-drug interaction risks .
Q. What computational tools predict binding modes of this compound to biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like dihydrofolate reductase or kinases. Pharmacophore models prioritize analogs with improved hydrogen-bonding to conserved residues (e.g., Thr116 in EGFR) .
Q. How do solvent polarity and pH affect the compound’s stability in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
